Structural Differentiation: Pyridin-3-yl Piperidine vs. 4-Methylpiperidine – Hydrogen Bond Acceptor Capacity and Molecular Recognition Potential
The target compound incorporates a 2-(pyridin-3-yl) substituent on the piperidine ring, replacing the 4-methyl group found in the closest structural analog (CAS 626207-27-0). This substitution increases the hydrogen bond acceptor (HBA) count from 7 to 8, while retaining the same XLogP3 (4.2) and hydrogen bond donor count (1) [1] [2]. The pyridine nitrogen introduces a Lewis-basic site capable of coordinating metal ions, forming hydrogen bonds with protein backbone NH groups, or engaging in π–π stacking with aromatic protein side chains. A patent by Pfizer (EP1937639) claims pyridinaminosulfonyl substituted benzamides as CYP3A4 inhibitors, explicitly requiring a nitrogen-containing heteroaryl substituent on the piperidine for activity, confirming that this structural feature is functionally relevant and that compounds lacking it (e.g., the 4-methylpiperidine analog) are excluded from the claimed pharmacophore [3].
| Evidence Dimension | Computed molecular descriptors (HBA count, XLogP3, molecular weight, topological polar surface area) |
|---|---|
| Target Compound Data | HBA = 8, HBD = 1, XLogP3 = 4.2, MW = 553.7 g/mol, TPSA = 108 Ų |
| Comparator Or Baseline | 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide (CAS 626207-27-0): HBA = 7, HBD = 1, XLogP3 = 4.2, MW = 490.6 g/mol, TPSA = 99 Ų |
| Quantified Difference | ΔHBA = +1 (pyridine nitrogen); ΔMW = +63.1 g/mol (pyridine ring); ΔTPSA = +9 Ų (additional polar surface from pyridine N); XLogP3 identical at 4.2 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24); TPSA calculated from SMILES using standard fragment-based method |
Why This Matters
The additional hydrogen bond acceptor and larger polar surface area differentiate the target compound from the 4-methyl analog in both molecular recognition and pharmacokinetic profiling, making them non-interchangeable for screening or SAR studies.
- [1] PubChem Compound Summary for CID 3565705. U.S. National Library of Medicine. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 2930722. U.S. National Library of Medicine. Accessed May 2026. View Source
- [3] Patent EP1937639A2 / WO2007034312. Pyridinaminosulfonyl substituted benzamides as inhibitors of cytochrome P450 3A4 (CYP3A4). Pfizer Products Inc. View Source
